3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that features a unique combination of fluorophenyl, imidazole, pyrazolo, and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include various halogenated compounds, metal catalysts, and organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole, pyrazolo, and triazine cores, such as:
- 3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- 3-(4-bromophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C19H14FN7O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14FN7O/c20-13-3-1-12(2-4-13)15-10-23-27-16-6-8-26(7-5-14-9-21-11-22-14)19(28)17(16)24-25-18(15)27/h1-4,6,8-11H,5,7H2,(H,21,22) |
InChI Key |
FMAQVXPOTPEINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCC5=CN=CN5)F |
Origin of Product |
United States |
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